molecular formula C8H9ClO B053794 2-Methylcyclohexa-2,5-diene-1-carbonyl chloride CAS No. 123862-86-2

2-Methylcyclohexa-2,5-diene-1-carbonyl chloride

Cat. No. B053794
M. Wt: 156.61 g/mol
InChI Key: BKCQGKUEKTVRFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylcyclohexa-2,5-diene-1-carbonyl chloride, also known as MCDCC, is a chemical compound that is widely used in scientific research. It is a highly reactive compound that is used in the synthesis of various organic compounds. MCDCC is a versatile reagent that can be used in a wide range of applications, including the synthesis of natural products, pharmaceuticals, and agrochemicals.

Mechanism Of Action

2-Methylcyclohexa-2,5-diene-1-carbonyl chloride is a highly reactive compound that can undergo various reactions, such as nucleophilic substitution, addition, and elimination reactions. The mechanism of action of 2-Methylcyclohexa-2,5-diene-1-carbonyl chloride depends on the specific reaction that is taking place. For example, in the synthesis of natural products, 2-Methylcyclohexa-2,5-diene-1-carbonyl chloride is used as a reagent to introduce a carbonyl group into the organic molecule.

Biochemical And Physiological Effects

2-Methylcyclohexa-2,5-diene-1-carbonyl chloride is not used as a drug and therefore, there is no information available on its biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Methylcyclohexa-2,5-diene-1-carbonyl chloride in lab experiments is its versatility. It can be used in a wide range of applications, making it a useful reagent for organic synthesis. However, 2-Methylcyclohexa-2,5-diene-1-carbonyl chloride is highly reactive and requires careful handling. It is also a toxic and corrosive compound, which can pose a risk to researchers if not handled properly.

Future Directions

There are several future directions for the use of 2-Methylcyclohexa-2,5-diene-1-carbonyl chloride in scientific research. One potential application is in the synthesis of new pharmaceuticals. 2-Methylcyclohexa-2,5-diene-1-carbonyl chloride can be used to introduce specific functional groups into organic molecules, which can lead to the development of new drugs. Another potential application is in the synthesis of new agrochemicals. 2-Methylcyclohexa-2,5-diene-1-carbonyl chloride can be used to synthesize compounds that have specific properties, such as insecticides or herbicides. Additionally, 2-Methylcyclohexa-2,5-diene-1-carbonyl chloride can be used in the development of new materials, such as polymers or nanomaterials. Overall, 2-Methylcyclohexa-2,5-diene-1-carbonyl chloride is a versatile reagent that has many potential applications in scientific research.

Synthesis Methods

2-Methylcyclohexa-2,5-diene-1-carbonyl chloride can be synthesized by the reaction of 2-methylcyclohexa-2,5-diene-1-carboxylic acid with thionyl chloride. The reaction produces 2-Methylcyclohexa-2,5-diene-1-carbonyl chloride and sulfur dioxide gas. The reaction is highly exothermic and requires careful handling.

Scientific Research Applications

2-Methylcyclohexa-2,5-diene-1-carbonyl chloride is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is particularly useful in the synthesis of natural products, such as terpenes and steroids. 2-Methylcyclohexa-2,5-diene-1-carbonyl chloride is also used in the synthesis of pharmaceuticals and agrochemicals. It is a versatile reagent that can be used in a wide range of applications.

properties

CAS RN

123862-86-2

Product Name

2-Methylcyclohexa-2,5-diene-1-carbonyl chloride

Molecular Formula

C8H9ClO

Molecular Weight

156.61 g/mol

IUPAC Name

2-methylcyclohexa-2,5-diene-1-carbonyl chloride

InChI

InChI=1S/C8H9ClO/c1-6-4-2-3-5-7(6)8(9)10/h3-5,7H,2H2,1H3

InChI Key

BKCQGKUEKTVRFI-UHFFFAOYSA-N

SMILES

CC1=CCC=CC1C(=O)Cl

Canonical SMILES

CC1=CCC=CC1C(=O)Cl

synonyms

2,5-Cyclohexadiene-1-carbonyl chloride, 2-methyl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.